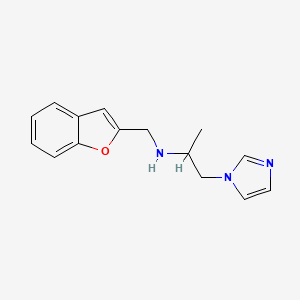
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid, also known as PPSB, is a chemical compound that has shown potential in various scientific research applications. It is a sulfonamide derivative that has been synthesized through a series of chemical reactions. The compound has been found to have a unique mechanism of action, which makes it an interesting candidate for further research.
作用機序
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has a unique mechanism of action, which involves the inhibition of the enzyme carbonic anhydrase. This enzyme is involved in various physiological processes such as acid-base balance, respiration, and ion transport. By inhibiting this enzyme, 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid can alter these physiological processes, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases. 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has also been found to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
実験室実験の利点と制限
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid also has a unique mechanism of action, which makes it an interesting candidate for further research. However, there are also limitations to using 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid in lab experiments. Its solubility in aqueous solutions is limited, which can affect its bioavailability. 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research of 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid. Further studies are needed to investigate its potential as a treatment for various diseases such as cancer, Alzheimer's disease, and diabetes. The development of new formulations that improve its solubility and bioavailability is also needed. Additionally, the synthesis of new analogs of 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid with improved properties should be explored. Overall, 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has shown promising results in various scientific research applications, and further research is needed to fully understand its potential.
合成法
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid is synthesized through a multi-step chemical reaction process. The starting material is 3-aminobenzoic acid, which is first reacted with 1-bromo-2-propanol to produce 3-(2-hydroxypropyl)benzoic acid. This intermediate compound is then reacted with pyrazole-1-carboxamidine hydrochloride to produce 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid. The final compound is obtained through purification and isolation methods.
科学的研究の応用
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has shown potential in various scientific research applications. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has also been found to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
3-(1-pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-10(9-16-7-3-6-14-16)15-21(19,20)12-5-2-4-11(8-12)13(17)18/h2-8,10,15H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKZYRUGAWRSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)
![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)

![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)



![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)
